1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone
Overview
Description
1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical properties and biological activities to these compounds .
Preparation Methods
The synthesis of 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This method leverages the reactivity of the amino group and the diketone to form the desired bicyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The biological activity of 1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to the suppression of cancer cell growth and survival.
Comparison with Similar Compounds
1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[3,4-d]pyrimidines: These derivatives have an additional nitrogen atom in the pyridine ring, which can alter their chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused to the pyrazolopyridine core, providing unique reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its ability to interact with a wide range of biological targets, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-(1H-pyrazolo[3,4-c]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)8-6-2-3-9-4-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNYZRKKKMERFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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